![molecular formula C11H12BF2NO B14473862 3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one CAS No. 65731-39-7](/img/structure/B14473862.png)
3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one is an organic compound that features a unique combination of functional groups, including a difluoroboranyl group, an amino group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one typically involves the reaction of a suitable precursor with difluoroborane and an amine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at low temperatures to prevent decomposition of the difluoroborane.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and phenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroboranyl group can form stable complexes with various biomolecules, influencing their activity and function. The compound may also participate in electron transfer processes, affecting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(Fluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one
- 3-{[(Chloroboranyl)methyl]amino}-1-phenylbut-2-en-1-one
- 3-{[(Bromoboranyl)methyl]amino}-1-phenylbut-2-en-1-one
Uniqueness
3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one is unique due to the presence of the difluoroboranyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
65731-39-7 |
|---|---|
Molecular Formula |
C11H12BF2NO |
Molecular Weight |
223.03 g/mol |
IUPAC Name |
3-(difluoroboranylmethylamino)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C11H12BF2NO/c1-9(15-8-12(13)14)7-11(16)10-5-3-2-4-6-10/h2-7,15H,8H2,1H3 |
InChI Key |
KEKOVBQVTLPLFS-UHFFFAOYSA-N |
Canonical SMILES |
B(CNC(=CC(=O)C1=CC=CC=C1)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(5-Chloro-1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14473789.png)
![1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone]](/img/structure/B14473790.png)
![N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14473816.png)
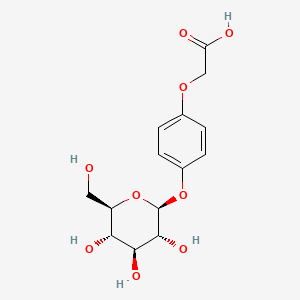
![Benzoic acid, 3-[[(propylamino)carbonyl]oxy]-](/img/structure/B14473837.png)
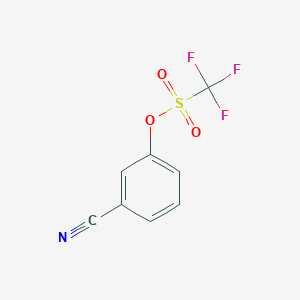
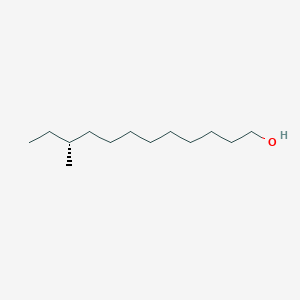
![4-[2-(Phenanthren-9-YL)ethenyl]pyridine](/img/structure/B14473851.png)
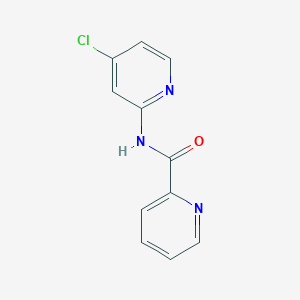
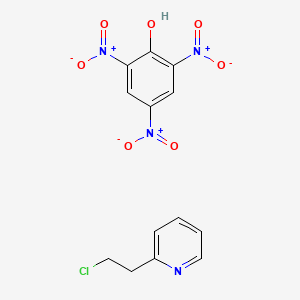
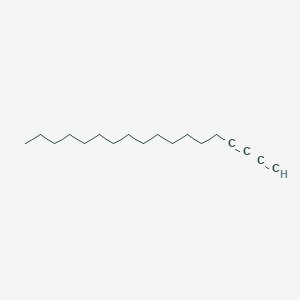
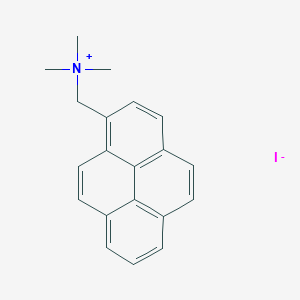
![N-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]-1H-benzimidazol-2-amine](/img/structure/B14473877.png)
